2-Chloro-8-methoxyquinoline-3-carbaldehyde

CAS No.: 73568-28-2

Cat. No.: VC3801215

Molecular Formula: C11H8ClNO2

Molecular Weight: 221.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73568-28-2 |

|---|---|

| Molecular Formula | C11H8ClNO2 |

| Molecular Weight | 221.64 g/mol |

| IUPAC Name | 2-chloro-8-methoxyquinoline-3-carbaldehyde |

| Standard InChI | InChI=1S/C11H8ClNO2/c1-15-9-4-2-3-7-5-8(6-14)11(12)13-10(7)9/h2-6H,1H3 |

| Standard InChI Key | TWGAHTGLODITOW-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC2=CC(=C(N=C21)Cl)C=O |

| Canonical SMILES | COC1=CC=CC2=CC(=C(N=C21)Cl)C=O |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

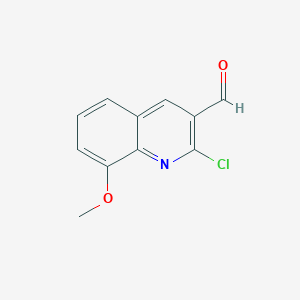

2-Chloro-8-methoxyquinoline-3-carbaldehyde belongs to the quinoline family, a class of heterocyclic aromatic compounds. Its molecular formula is C₁₁H₈ClNO₂, with a molecular weight of 221.64 g/mol . The IUPAC name, 2-chloro-8-methoxyquinoline-3-carbaldehyde, reflects the positions of its substituents on the bicyclic quinoline framework. Key structural features include:

-

A chloro group at position 2, enhancing electrophilic substitution reactivity.

-

A methoxy group at position 8, contributing to solubility and hydrogen-bonding interactions.

-

A carbaldehyde group at position 3, enabling condensation reactions for heterocycle formation .

Table 1: Key Chemical Identifiers

| Property | Value/Descriptor | Source |

|---|---|---|

| CAS Number | 154343-51-8 | |

| SMILES Notation | COC1=CC=CC2=C1N=C(C=C2Cl)C=O | |

| InChI Key | FIORWYMZJWACNI-UHFFFAOYSA-N | |

| Melting Point | 177–178°C (recrystallized from ethyl acetate) |

Synthesis and Reaction Pathways

Primary Synthesis via Vilsmeier-Haack Reaction

The most widely reported synthesis involves the Vilsmeier-Haack reaction, where 2',5'-dimethoxyacetanilide undergoes formylation and cyclization in the presence of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) .

Procedure:

-

Reagent Preparation: DMF and POCl₃ are mixed at 0°C to form the Vilsmeier reagent.

-

Cyclization: 2',5'-dimethoxyacetanilide is added, and the mixture is heated at 75°C for 4.5 hours.

-

Quenching and Isolation: The reaction is quenched with ice water, yielding a yellow solid purified via ethyl acetate recrystallization .

Yield: 11% (13.64 g from 93.62 g starting material) .

Derivative Synthesis

The aldehyde group at position 3 facilitates diverse reactions:

-

Schiff Base Formation: Condensation with arylhydrazines produces hydrazone derivatives (e.g., 2-chloro-8-methoxy-3-(2,4-dinitrophenylhydrazono)methylquinoline) .

-

Azetidinone Synthesis: Reaction with thiosemicarbazide forms thiazoloquinoline derivatives with antimicrobial activity .

Physicochemical and Spectral Properties

Physical Properties

-

Solubility: Sparingly soluble in polar solvents (e.g., DMF, DMSO) due to aromaticity and halogenation .

-

Stability: Sensitive to light and moisture; recommended storage in dark, inert atmospheres .

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

Biological Activities and Applications

Antimicrobial Activity

2-Chloro-8-methoxyquinoline-3-carbaldehyde derivatives exhibit broad-spectrum antimicrobial properties:

Table 2: Minimum Inhibitory Concentrations (MIC) of Selected Derivatives

| Derivative | E. coli (µg/mL) | S. aureus (µg/mL) | C. albicans (µg/mL) |

|---|---|---|---|

| Hydrazone (4b2) | 32 | 16 | 64 |

| Thiazoloquinoline (5a) | 16 | 8 | 32 |

| Reference (Ciprofloxacin) | 1 | 1 | - |

Antioxidant Properties

The compound scavenges free radicals in DPPH assays, with IC₅₀ values comparable to ascorbic acid .

Applications in Medicinal Chemistry

Antitubercular Agents

Schiff base derivatives inhibit Mycobacterium tuberculosis H37Rv strains at MIC values of 8–16 µg/mL .

Recent Advances (2018–2025)

A 2018 review highlights its utility in synthesizing quinoline-fused heterocycles (e.g., pyrimidines, triazoles) for drug discovery . Recent patents focus on optimizing yields via microwave-assisted synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume